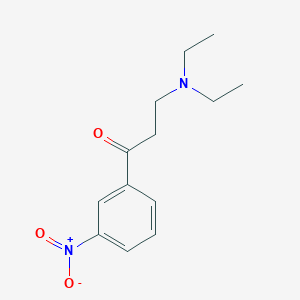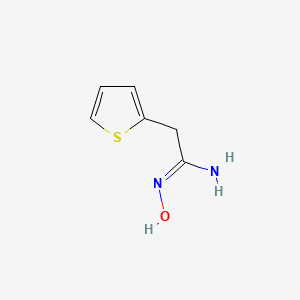
alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol
Vue d'ensemble
Description
Alpha,alpha-bis(cyclopropylmethyl)-benzyl alcohol (ACMBA) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic ether, meaning that it contains two oxygen atoms connected to the same carbon atom in a ring-like structure. ACMBA has been used in a variety of research applications due to its unique structure, which has been shown to be useful in a range of biochemical and physiological processes.
Applications De Recherche Scientifique
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for the synthesis of metal complexes. It has also been used as a reagent for the synthesis of peptides and proteins, and for the synthesis of other organic compounds. In addition, this compound has been used as a substrate in enzymatic reactions, and for the study of enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol is not fully understood. However, it is believed that the cyclic ether structure of this compound is responsible for its unique properties, which make it useful for a range of scientific research applications. Specifically, the cyclic ether structure is thought to provide a stable environment for the formation of hydrogen bonds and other interactions between the molecules. This allows this compound to interact with other molecules in a specific way, which can be used to control the outcome of chemical reactions and other processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some activity as an antioxidant, and to inhibit the growth of some bacteria. It has also been shown to have some anti-inflammatory and anti-cancer effects, although more research is needed to understand the exact mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol has several advantages for use in lab experiments. It is relatively inexpensive and easily available, and it is stable under a variety of conditions. It is also non-toxic and non-volatile, so it can be safely used in a lab setting. However, this compound is not soluble in water, so it must be dissolved in a suitable solvent before use. In addition, this compound has a low solubility in some organic solvents, which can limit its use in certain experiments.
Orientations Futures
The future directions for alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol research are many. One potential direction is to further explore its potential applications in organic synthesis and chemical reactions. Another is to investigate its potential as a ligand for the synthesis of metal complexes. Additionally, further research could be done to explore its potential as a substrate in enzymatic reactions, and to study its biochemical and physiological effects. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
1,3-dicyclopropyl-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYFCDDVJGLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704531 | |
| Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92654-59-6 | |
| Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)



![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)
